9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)-
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Overview
Description
9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries
Preparation Methods
The synthesis of 9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride.
Alkylation: Introduction of dimethylamino and methylamino groups through alkylation reactions.
Hydroxylation: Introduction of hydroxyl groups using hydroxylating agents.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Major products formed from these reactions include different derivatives of anthraquinone, which can be used in various applications.
Scientific Research Applications
9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer therapy, where the compound can target rapidly dividing cancer cells. Additionally, the presence of amino and hydroxyl groups allows the compound to form hydrogen bonds and interact with various enzymes and proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds to 9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- include other anthraquinone derivatives such as:
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-(methylamino)-4-[(4-methylphenyl)amino]-
These compounds share similar structural features but differ in the specific functional groups attached to the anthraquinone core
Properties
CAS No. |
71876-31-8 |
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Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-18-8-4-6-10(20)14-12(8)16(22)15-11(21)7-5-9(19(2)3)13(15)17(14)23/h4-7,18,20-21H,1-3H3 |
InChI Key |
SSJVPACUWUOUBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N(C)C |
Origin of Product |
United States |
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